5-(4-Fluorobenzyl)thiazolidine-2,4-dione
Overview
Description
5-(4-Fluorobenzyl)thiazolidine-2,4-dione is a chemical compound with the molecular formula C10H8FNO2S . It has a molecular weight of 225.24 . This compound is recognized for its biological importance .
Synthesis Analysis
Thiazolidinone is a biologically important five-membered heterocyclic ring that has almost all types of biological activities . Various types of thiazolidinones, such as 2-thiazolidinones, 4-thiazolidinones, 5-thiazolidinones, 2-thioxo-4-thiazolidinones, and thiazolidiene-2,4-dione have been synthesized . The synthesis of these derivatives has been well-documented in the literature .Molecular Structure Analysis
The molecular structure of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione can be represented by the InChI code: 1S/C10H8FNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-4,13H,5H2,(H,12,14) .Scientific Research Applications
Anticancer Activity
The thiazolidine-2,4-dione scaffold is a significant chemical structure that has shown potential in cancer therapeutics. Derivatives of this compound have been extensively researched for their anticancer activities. They are known to inhibit various enzymes and cell lines, contributing to their potential as anticancer agents .
Antidiabetic Activity
Thiazolidine-2,4-diones are recognized for their role as antidiabetic drugs. They exhibit affinity to PPARγ, which is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. This makes them valuable in the treatment of type 2 diabetes .
Antioxidant Properties
These compounds have been evaluated for their antioxidant activity using different models such as DPPH, nitric oxide, and superoxide anion radical scavenging assays. Their ability to neutralize free radicals suggests a role in preventing oxidative stress-related diseases .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolidine-2,4-diones are well-documented. They have been shown to modulate inflammatory pathways, which could be beneficial in the treatment of chronic inflammatory conditions .
Antimicrobial and Antitubercular Effects
Thiazolidine-2,4-diones have demonstrated antimicrobial and antitubercular activities. Their structural modifications allow for the targeting of various bacterial strains and Mycobacterium tuberculosis, the causative agent of tuberculosis .
Antiparasitic and Antiviral Applications
These compounds have also been explored for their antiparasitic and antiviral effects. The ability to interfere with the life cycle of parasites and inhibit viral replication makes them candidates for the development of new antiparasitic and antiviral drugs .
Mechanism of Action
Target of Action
The primary target of 5-(4-Fluorobenzyl)thiazolidine-2,4-dione, a derivative of Thiazolidinediones (TZDs), is the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a type of nuclear regulatory protein involved in the transcription of genes regulating glucose and fat metabolism .
Mode of Action
5-(4-Fluorobenzyl)thiazolidine-2,4-dione acts by activating PPARγ . The activation of PPARγ leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Biochemical Pathways
The activation of PPARγ by 5-(4-Fluorobenzyl)thiazolidine-2,4-dione affects several biochemical pathways. It leads to the upregulation of genes that decrease insulin resistance and modify adipocyte differentiation . It also inhibits VEGF-induced angiogenesis and decreases levels of certain interleukins (e.g., IL-6) . Furthermore, it increases the synthesis of certain proteins involved in fat and glucose metabolism, reducing levels of certain types of lipids and circulating free fatty acids .
Pharmacokinetics
It is known that poor pharmacokinetic properties of drug molecules like absorption, distribution, metabolism, and excretion (adme) are among the major causes of failure during the drug development process .
Result of Action
The activation of PPARγ by 5-(4-Fluorobenzyl)thiazolidine-2,4-dione leads to several molecular and cellular effects. It improves insulin resistance, modifies adipocyte differentiation, inhibits angiogenesis, and decreases levels of certain interleukins . It also increases the synthesis of certain proteins involved in fat and glucose metabolism, reducing levels of certain types of lipids and circulating free fatty acids .
properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-4,8H,5H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGHAWOYZKFFPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(=O)S2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433404 | |
Record name | 5-[(4-Fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorobenzyl)thiazolidine-2,4-dione | |
CAS RN |
291536-42-0 | |
Record name | 5-[(4-Fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of combining thiazolidinedione and quinoline moieties in the context of antidiabetic drug discovery?
A1: Both thiazolidinediones and quinoline derivatives have independently demonstrated various biological activities, including antidiabetic, antifungal, antitumoral, anti-inflammatory, retinoidal, and anti-atherosclerotic effects. [] This makes their combination a promising strategy in antidiabetic drug discovery. By integrating these moieties, researchers aim to leverage their individual properties to potentially create more effective and targeted therapies.
Q2: What were the key findings of the study regarding the antidiabetic activity of the synthesized compounds?
A2: Five of the synthesized derivatives incorporating both 5-(4-Fluorobenzyl)thiazolidine-2,4-dione and a quinoline ring were screened for oral hypoglycemic activity. The study found that compounds SK and SK-3 exhibited significant activity, while compound SK-2 showed moderate activity. Compounds SK-4 and SK-5 also displayed activity, though the extent was not specified. [] These results highlight the potential of these compounds as antidiabetic agents and warrant further investigation.
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